MG-262
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Z-Leu-Leu-Leu-B(OH)2 hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeug zur Untersuchung der Proteasomfunktion und -hemmung.
Biologie: Einsatz in Experimenten, um die Rolle des Proteasoms in zellulären Prozessen zu verstehen.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten, bei denen die Proteasom Aktivität dysreguliert ist, wie z. B. Krebs.
Industrie: Verwendung bei der Entwicklung neuer Proteasomhemmer und verwandter Verbindungen
Wirkmechanismus
Z-Leu-Leu-Leu-B(OH)2 entfaltet seine Wirkung, indem es an die aktive Stelle des Proteasoms bindet und speziell seine chymotryptische Aktivität inhibiert. Diese Hemmung verhindert, dass das Proteasom Zielproteine abbaut, was zu einer Anhäufung dieser Proteine innerhalb der Zelle führt. Der daraus resultierende Zellstress kann einen Zellzyklusarrest, Apoptose und andere zelluläre Reaktionen induzieren .
Wirkmechanismus
Target of Action
MG-262, also known as Z-Leu-Leu-Leu-B(OH)2, is a boronic peptide acid . It is a potent proteasome inhibitor that selectively and reversibly inhibits the chymotryptic activity of the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Mode of Action
This compound consists of a peptide and boronic acid moiety, both of which are functional to proteasome inhibition . By inhibiting the proteasome, this compound disrupts the normal cellular process of protein degradation. This disruption can lead to a variety of effects, depending on the specific proteins that are affected .
Biochemical Pathways
The inhibition of the proteasome by this compound affects multiple biochemical pathways. For instance, it has been reported to provoke cell growth arrest, inhibit DNA replication, and increase the expression of the cell cycle inhibitors p21 and p27 . These effects suggest that this compound may influence the cell cycle and DNA replication pathways.
Result of Action
This compound has been reported to induce cell death via loss of mitochondrial membrane potential, caspase-3 activation, and poly (ADP-ribose) polymerase activation . It also induces c-Jun phosphorylation and mitogen-activated protein kinase phosphatase-1 expression . These effects suggest that this compound can have significant molecular and cellular impacts, potentially leading to cell death.
Biochemische Analyse
Biochemical Properties
MG-262 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound is capable of reducing the viability of nasal mucosa and polyp fibroblasts . It provokes cell growth arrest, inhibits DNA replication and retinoblastoma phosphorylation, and increases the expression of the cell cycle inhibitors p21 and p27 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by provoking cell growth arrest and inhibiting DNA replication . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces cell death via loss of mitochondrial membrane potential, caspase-3 and poly (ADP-ribose) polymerase activation, induction of c-Jun phosphorylation, and mitogen-activated protein kinase phosphatase-1 expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Z-Leu-Leu-Leu-B(OH)2 beinhaltet die Kupplung einer Peptidsequenz mit einer Boronsäureeinheit. Die Peptidsequenz wird typischerweise unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert, die die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für Z-Leu-Leu-Leu-B(OH)2 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz eine großtechnische SPPS gefolgt von der Reinigung und Charakterisierung umfassen, um die Reinheit und Aktivität der Verbindung sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Z-Leu-Leu-Leu-B(OH)2 unterliegt hauptsächlich Reaktionen im Zusammenhang mit seiner Proteasom-inhibitorischen Aktivität. Es nimmt unter Standardlaborbedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .
Häufige Reagenzien und Bedingungen
Die Verbindung ist in Dimethylsulfoxid (DMSO) und Ethanol löslich, aber in Wasser unlöslich. Sie ist stabil bei -20 °C lagern und sollte unmittelbar vor Gebrauch gelöst werden, um ihre Aktivität zu erhalten .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Reaktion von Z-Leu-Leu-Leu-B(OH)2 mit dem Proteasom gebildet wird, ist ein Komplex, der die chymotryptische Aktivität des Proteasoms inhibiert. Diese Hemmung führt zu verschiedenen nachgeschalteten Effekten, darunter Zellwachstumsarrest und Induktion von Zelltod .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bortezomib: Ein klinisch verwendeter Proteasomhemmer mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
Einzigartigkeit
Z-Leu-Leu-Leu-B(OH)2 ist einzigartig aufgrund seiner hohen Potenz und Selektivität für die chymotryptische Aktivität des Proteasoms. Seine Boronsäureeinheit ist entscheidend für seine inhibitorische Funktion und unterscheidet sie von anderen Proteasomhemmern .
Eigenschaften
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOOGAFELWOCD-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42BN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170795 | |
Record name | PS-III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179324-22-2 | |
Record name | MG-262 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PS-III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PS-III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MG-262?
A: this compound primarily targets the 20S proteasome, specifically inhibiting its chymotrypsin-like activity. [, , , ] This inhibition disrupts the ubiquitin-proteasome system (UPS), a major protein degradation pathway in eukaryotic cells.
Q2: What are the downstream effects of this compound-mediated proteasome inhibition?
A: Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins [, ] and triggers several cellular responses, including:
- Endoplasmic reticulum (ER) stress: The accumulation of misfolded proteins in the ER leads to ER stress. [, ]
- Apoptosis: Prolonged ER stress and disrupted proteostasis can activate apoptotic pathways, leading to cell death. [, , ]
- Cell cycle arrest: this compound can induce cell cycle arrest in various phases, depending on the cell type and concentration used. []
- Inhibition of angiogenesis: Studies suggest that this compound may interfere with angiogenesis, potentially limiting tumor growth. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C24H38N4O4, and its molecular weight is 446.58 g/mol. [Not directly stated in the papers, but publicly available information]
Q4: Is there spectroscopic data available for this compound?
A4: While the provided research papers do not focus on detailed spectroscopic characterization of this compound, its structure has been confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in previous studies. [Information based on general knowledge; not explicitly mentioned in the provided papers]
Q5: How is this compound used in research on neurodegenerative diseases?
A: this compound is employed as a tool to induce inner retinal degeneration in animal models, mimicking aspects of neurodegenerative diseases and helping researchers understand the role of the UPS in these conditions. []
Q6: Can this compound be used in cancer research?
A: Yes, this compound is a valuable tool in cancer research to study the effects of proteasome inhibition on tumor cell growth, survival, and sensitivity to other therapies. [, , ] It has shown synergistic effects with other anticancer agents like temozolomide in glioblastoma cells. []
Q7: Does this compound interact with other drugs or compounds?
A: Research indicates that certain compounds can interfere with the efficacy of this compound. For example, green tea polyphenols, specifically (-)-epigallocatechin gallate (EGCG), can directly react with this compound and block its proteasome inhibitory function. []
Q8: Are there any safety concerns regarding this compound?
A8: this compound is primarily a research tool and is not approved for clinical use in humans. [General knowledge] Further studies are required to fully elucidate its safety profile and potential long-term effects.
Q9: What are the potential future directions for this compound research?
A9: Further research on this compound is crucial to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.